

Introduction: The Strategic Value of Boron-Containing Fragments

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Compound of Interest

Compound Name: Ethyl (3-boronobenzoylamino)acetate

Cat. No.: B1453388

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The strategic incorporation of boron, particularly in the form of boronic acids, has become a cornerstone of modern medicinal chemistry.[1][2] Once viewed with caution due to perceived toxicity, this notion has been largely demystified, especially following the clinical success of the proteasome inhibitor bortezomib.[1] Boronic acids are now recognized for their unique ability to form reversible covalent bonds with hydroxyl groups of serine and threonine residues within enzyme active sites, making them highly effective and specific inhibitors.[3][4] **Ethyl (3-boronobenzoylamino)acetate** emerges as a valuable fragment in this context, offering a synthetically tractable handle to introduce a phenylboronic acid warhead into more complex molecular architectures. Its structure, combining a boronic acid moiety with an amino acid ester, presents a versatile scaffold for the development of novel therapeutics, including targeted protein degraders like PROTACs (Proteolysis Targeting Chimeras).[5]

Molecular Structure and Physicochemical Properties

Molecular Identity

Property	Value	Source
IUPAC Name	Ethyl 2-[(3-boronobenzoyl)amino]acetate	N/A
CAS Number	1072945-97-1	[6]
Molecular Formula	C ₁₁ H ₁₄ BNO ₅	[6]
Molecular Weight	251.04 g/mol	[6]
InChI	1S/C11H14BNO5/c1-2-18-10(14)7-13-11(15)8-4-3-5-9(6-8)12(16)17/h3-6,16-17H,2,7H2,1H3,(H,13,15)	N/A

Structural Representation

Caption: 2D Molecular Structure of **Ethyl (3-boronobenzoylamino)acetate**.

Predicted Physicochemical Properties

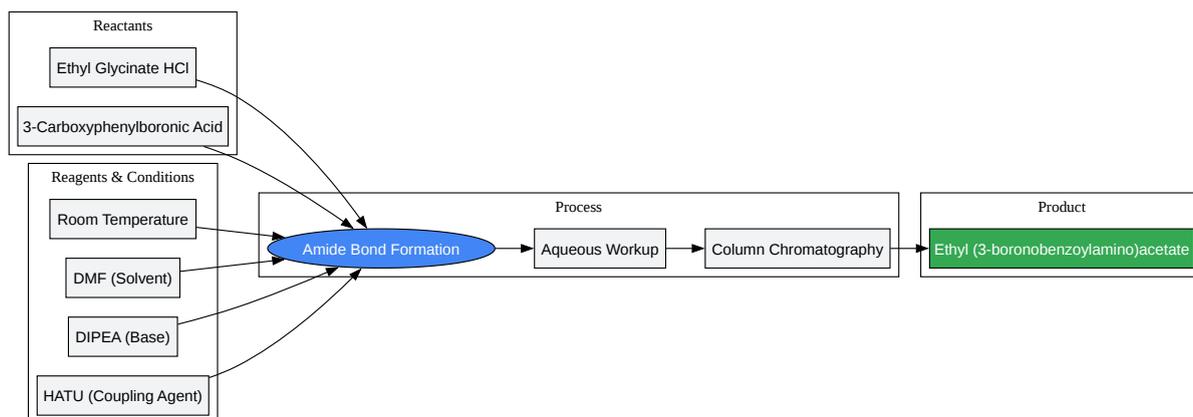
While experimentally determined data for **Ethyl (3-boronobenzoylamino)acetate** is not readily available in the literature, its properties can be estimated based on analogous compounds.

Property	Predicted Value/Characteristic	Justification
Melting Point	130-150 °C	Phenylboronic acid has a melting point of 216-219 °C. The addition of the N-acylated glycine ethyl ester moiety is expected to lower the melting point due to a less ordered crystal lattice.
Boiling Point	> 300 °C (decomposes)	High-boiling point is expected due to the presence of polar functional groups and the boronic acid moiety, which can form intermolecular hydrogen bonds. Decomposition at higher temperatures is likely.
Solubility	Soluble in polar organic solvents (e.g., DMSO, DMF, methanol, ethanol). Limited solubility in water and non-polar solvents (e.g., hexanes).	The ester and amide groups, along with the boronic acid, confer polarity, enhancing solubility in polar organic solvents. The overall organic character limits water solubility. Phenylboronic acid itself has a water solubility of 10 g/L. ^[7] N-acyl amino acid esters are generally soluble in organic solvents. ^[8]
pKa	8.5 - 9.0	The pKa of phenylboronic acid is approximately 8.8. ^[7] The electron-withdrawing nature of the meta-substituted amide group is expected to have a minor acidifying effect on the boronic acid.

Synthesis and Purification

A robust and reproducible synthesis of **Ethyl (3-boronobenzoylamino)acetate** is crucial for its application in drug discovery workflows. While a specific published protocol for this exact molecule is not available, a standard and reliable method involves the amide coupling of 3-carboxyphenylboronic acid with ethyl glycinate hydrochloride.

Synthesis Workflow



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Caption: Amide coupling synthesis workflow.

Detailed Experimental Protocol

This protocol is a self-validating system, with each step designed to ensure high yield and purity of the final product.

Materials:

- 3-Carboxyphenylboronic acid (1.0 eq)
- Ethyl glycinate hydrochloride (1.1 eq)
- HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
- DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
- Anhydrous Dimethylformamide (DMF)
- Ethyl acetate
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate
- Silica gel for column chromatography

Procedure:

- Reaction Setup: To a solution of 3-carboxyphenylboronic acid (1.0 eq) in anhydrous DMF, add ethyl glycinate hydrochloride (1.1 eq), HATU (1.2 eq), and DIPEA (3.0 eq) at room temperature under a nitrogen atmosphere.
 - Rationale: HATU is a highly efficient and widely used peptide coupling agent that minimizes racemization. DIPEA is a non-nucleophilic base used to neutralize the hydrochloride salt of the amine and the acid formed during the reaction. DMF is a polar aprotic solvent that effectively dissolves the reactants.

- **Reaction Monitoring:** Stir the reaction mixture at room temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
- **Aqueous Workup:** Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).
 - **Rationale:** The aqueous workup removes DMF, excess reagents, and water-soluble byproducts. The bicarbonate wash neutralizes any remaining acidic components.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- **Purification:** Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford **Ethyl (3-boronobenzoylamino)acetate** as a solid.
 - **Rationale:** Column chromatography is a standard method for purifying organic compounds, separating the desired product from any remaining impurities.

Spectroscopic Characterization

The identity and purity of synthesized **Ethyl (3-boronobenzoylamino)acetate** should be confirmed by a suite of spectroscopic techniques. Below are the expected characteristics based on its structure and data from analogous compounds.

¹H NMR Spectroscopy

- **Aromatic Protons:** Multiplets in the range of δ 7.4-8.2 ppm.
- **Amide Proton (N-H):** A broad singlet or triplet around δ 8.5-9.0 ppm.
- **Methylene Protons (CH₂-N):** A doublet around δ 4.1-4.3 ppm.
- **Ethyl Ester Methylene Protons (O-CH₂):** A quartet around δ 4.2 ppm.
- **Ethyl Ester Methyl Protons (CH₃):** A triplet around δ 1.3 ppm.

- Boronic Acid Protons (B(OH)_2): A broad singlet, which may be exchangeable with D_2O , typically in the range of δ 5.0-8.0 ppm.

^{13}C NMR Spectroscopy

- Carbonyl Carbons (C=O): Two signals expected in the range of δ 165-175 ppm.
- Aromatic Carbons: Signals in the range of δ 125-140 ppm.
- Carbon-Boron Bond (C-B): A broad signal, characteristic of boron-bound carbons.
- Methylene Carbon ($\text{CH}_2\text{-N}$): A signal around δ 42 ppm.
- Ethyl Ester Methylene Carbon (O-CH_2): A signal around δ 61 ppm.
- Ethyl Ester Methyl Carbon (CH_3): A signal around δ 14 ppm.

Infrared (IR) Spectroscopy

- O-H Stretch (Boronic Acid): A broad absorption band in the region of $3200\text{-}3600\text{ cm}^{-1}$.
- N-H Stretch (Amide): A sharp to moderately broad peak around 3300 cm^{-1} .
- C-H Stretch (Aromatic and Aliphatic): Absorptions in the range of $2850\text{-}3100\text{ cm}^{-1}$.
- C=O Stretch (Ester and Amide): Strong absorptions around 1740 cm^{-1} (ester) and 1650 cm^{-1} (amide I band).
- N-H Bend (Amide II): An absorption around 1550 cm^{-1} .
- B-O Stretch: A strong absorption in the region of $1300\text{-}1400\text{ cm}^{-1}$.

Mass Spectrometry

- Electrospray Ionization (ESI): Expected to show the protonated molecule $[\text{M}+\text{H}]^+$ at m/z 252.1.

Applications in Drug Development

Ethyl (3-boronobenzoylamino)acetate is a prime example of a fragment-based drug design (FBDD) building block. Its bifunctional nature allows for its incorporation into larger molecules, where the boronic acid acts as a "warhead" and the ethyl ester provides a point for further chemical elaboration.

Serine/Threonine Protease Inhibitors

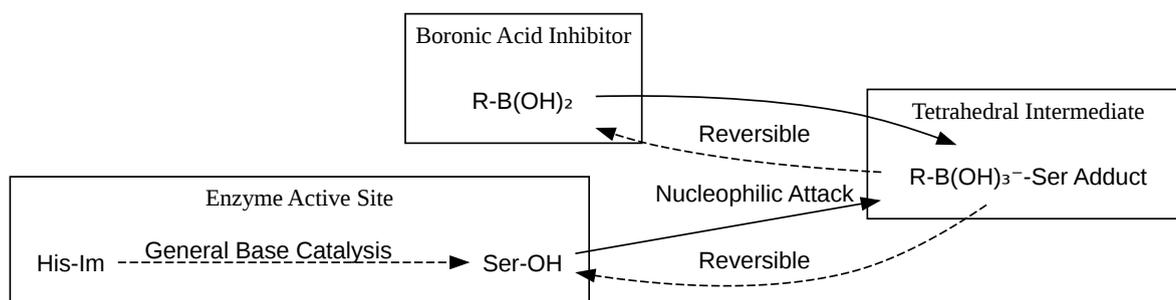
The primary application of boronic acid-containing molecules is in the inhibition of serine and threonine proteases.[2] The boronic acid moiety acts as a transition-state analog, forming a reversible covalent bond with the catalytic serine or threonine residue in the enzyme's active site.[3][4]

PROTACs and Targeted Protein Degradation

Ethyl (3-boronobenzoylamino)acetate is particularly relevant in the rapidly evolving field of PROTACs.[5] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. Boronic acid-containing fragments can be incorporated into PROTACs as ligands for E3 ligases or as warheads for the protein of interest, particularly if it is a serine or threonine protease.

Mechanism of Action: The Reversible Covalent Interaction

The therapeutic potential of molecules derived from **Ethyl (3-boronobenzoylamino)acetate** is rooted in the unique chemistry of the boronic acid group.



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Caption: Covalent interaction with a serine residue.

In the active site of a serine protease, the hydroxyl group of the catalytic serine residue, activated by a nearby histidine residue, acts as a nucleophile. It attacks the electrophilic boron atom of the boronic acid. This results in the formation of a stable, tetrahedral boronate adduct, which mimics the transition state of peptide bond hydrolysis.[1] This interaction is typically reversible, which can be advantageous in terms of drug safety and pharmacokinetics.[4]

Conclusion

Ethyl (3-boronobenzoylamino)acetate represents a strategically important building block for modern drug discovery. Its well-defined structure, coupled with the versatile reactivity of the boronic acid moiety, makes it a valuable tool for the design of potent and selective enzyme inhibitors and targeted protein degraders. The synthetic accessibility and the predictable mechanism of action of its derivatives underscore its potential in the development of next-generation therapeutics. This guide provides the foundational knowledge for researchers to effectively utilize this compound in their drug discovery programs.

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